2,2'-Bipyridine, 4,4'-bis(4-methylphenyl)-
Overview
Description
2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)- is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with each pyridine ring substituted at the 4-position by a 4-methylphenyl group. The compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)- can be achieved through several methods, including:
Suzuki Coupling Reaction: This method involves the coupling of 4-bromo-2,2’-bipyridine with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Stille Coupling Reaction: This method involves the coupling of 4-bromo-2,2’-bipyridine with 4-methylphenylstannane in the presence of a palladium catalyst. The reaction conditions are similar to those of the Suzuki coupling reaction.
Industrial Production Methods
Industrial production of 2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)- typically involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the 4-methylphenyl groups, using electrophilic reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxides of 2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)-.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated or sulfonylated derivatives of 2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)-.
Scientific Research Applications
2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are utilized in catalysis, photochemistry, and materials science.
Biology: Employed in the study of metal-protein interactions and as a probe for investigating the role of metal ions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to chelate metal ions.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination forms stable metal-ligand complexes, which can participate in various chemical reactions and processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)- can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: The parent compound without any substituents. It forms stable complexes with metal ions but lacks the additional electronic and steric effects provided by the 4-methylphenyl groups.
4,4’-Dimethyl-2,2’-bipyridine: Similar to 2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)- but with methyl groups instead of 4-methylphenyl groups. It has different electronic properties and steric effects.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Contains trifluoromethyl groups, which significantly alter the electronic properties and reactivity of the compound.
The uniqueness of 2,2’-Bipyridine, 4,4’-bis(4-methylphenyl)- lies in its ability to form stable complexes with metal ions while providing additional steric and electronic effects due to the presence of the 4-methylphenyl groups.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-[4-(4-methylphenyl)pyridin-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c1-17-3-7-19(8-4-17)21-11-13-25-23(15-21)24-16-22(12-14-26-24)20-9-5-18(2)6-10-20/h3-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNYHQVSSDMQNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549118 | |
Record name | 4,4'-Bis(4-methylphenyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111971-31-4 | |
Record name | 4,4′-Bis(4-methylphenyl)-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111971-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Bis(4-methylphenyl)-2,2'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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